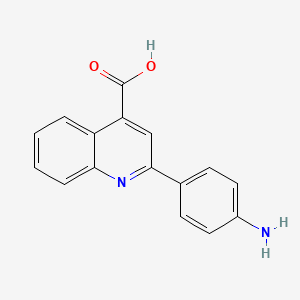

2-(4-Aminophenyl)quinoline-4-carboxylic acid

Übersicht

Beschreibung

2-(4-Aminophenyl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core structure substituted with an aminophenyl group at the second position and a carboxylic acid group at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminophenyl)quinoline-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-aminobenzaldehyde and 2-aminobenzophenone.

Cyclization Reaction: These starting materials undergo a cyclization reaction in the presence of a suitable catalyst, such as polyphosphoric acid, to form the quinoline core.

Substitution Reaction: The quinoline core is then subjected to a substitution reaction with a carboxylating agent, such as carbon dioxide, to introduce the carboxylic acid group at the fourth position.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to enhance the sustainability of the production process .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can be employed to modify the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often utilize reagents like bromine or chlorine under acidic conditions.

Major Products:

Oxidation: Quinoline-4-carboxylic acid derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the electrophile used

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for drug development. Key findings include:

- Antimicrobial Activity : Studies have demonstrated that derivatives of 2-(4-Aminophenyl)quinoline-4-carboxylic acid possess significant antibacterial properties against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The structural modifications of these compounds have been shown to enhance their antibacterial efficacy compared to standard antibiotics like ampicillin .

- Anticancer Potential : The compound has been evaluated for its ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. In vitro studies indicate that certain derivatives exhibit potent HDAC inhibitory activity, suggesting their potential as anticancer agents .

Antibacterial Evaluation

A series of new derivatives were synthesized and tested for antibacterial activity using the agar diffusion method. The results indicated that several compounds exhibited superior activity against methicillin-resistant Staphylococcus aureus compared to traditional antibiotics. This suggests that modifications in the quinoline structure can lead to enhanced antibacterial properties .

| Compound | Activity Against MRSA | Activity Against E. coli | Activity Against P. aeruginosa |

|---|---|---|---|

| Compound A | High | Moderate | Low |

| Compound B | Moderate | High | Moderate |

| Compound C | Very High | Very High | High |

Anticancer Studies

In a study assessing the anticancer properties of synthesized quinoline derivatives, several compounds showed significant cytotoxic effects against various cancer cell lines, including H460 and MKN-45. The IC50 values were notably low, indicating high potency. These findings support further exploration into the use of these compounds as potential therapeutic agents in cancer treatment .

Wirkmechanismus

The mechanism of action of 2-(4-Aminophenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The compound’s quinoline core allows it to intercalate with DNA, disrupting the replication process and exerting its anticancer effects .

Vergleich Mit ähnlichen Verbindungen

- 2-Phenylquinoline-4-carboxylic acid

- 2-(4-Acrylamidophenyl)quinoline-4-carboxylic acid

- 2-(4-Bromophenyl)quinoline-4-carboxylic acid

Comparison:

- 2-Phenylquinoline-4-carboxylic acid: Lacks the amino group, which may reduce its biological activity compared to 2-(4-Aminophenyl)quinoline-4-carboxylic acid.

- 2-(4-Acrylamidophenyl)quinoline-4-carboxylic acid: Contains an acrylamide group, which may enhance its binding affinity to certain molecular targets.

- 2-(4-Bromophenyl)quinoline-4-carboxylic acid: The presence of a bromine atom can increase the compound’s reactivity and potential for further functionalization .

Biologische Aktivität

2-(4-Aminophenyl)quinoline-4-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a quinoline structure integrated with a carboxylic acid moiety, characterized by the following molecular formula: CHNO. The synthesis typically involves the Pfitzinger reaction, where isatin reacts with substituted acetophenones to yield the desired quinoline structure. This method allows for modifications that can enhance the biological properties of the compound.

The primary mechanism of action for this compound relates to its interaction with various biological targets, particularly enzymes. Notably, it has been identified as an inhibitor of histone deacetylases (HDACs), which play a crucial role in gene expression regulation. This inhibition can lead to altered cellular processes associated with cancer progression, making it a candidate for cancer therapy .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown selective inhibition of HDAC3, which is linked to various cancer types. The compound's ability to alter gene expression through HDAC inhibition positions it as a promising therapeutic agent in oncology .

Antibacterial Activity

The antibacterial properties of this compound have also been evaluated against various strains. A series of studies demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli. The results from these studies are summarized in Table 1 below:

| Compound | Target Bacteria | Inhibition Zone (mm) | IC50 (µg/mL) |

|---|---|---|---|

| 5a | Staphylococcus aureus | 20 | 15 |

| 5b | Bacillus subtilis | 18 | 25 |

| 5c | Escherichia coli | 15 | 30 |

| Control | Ampicillin | 25 | - |

This table illustrates that while the compound shows promising activity, it is still less effective than established antibiotics like ampicillin .

Case Studies and Research Findings

-

Antimicrobial Evaluation :

A study conducted by Gupta et al. synthesized various derivatives of quinoline-4-carboxylic acids and evaluated their antimicrobial activities. The results indicated that structural modifications significantly enhanced antibacterial activity, particularly against E. coli and S. aureus . -

Cancer Treatment Potential :

In another research effort, derivatives were tested for their ability to inhibit HDACs, showing promising results in reducing tumor cell proliferation in vitro. The most active compounds demonstrated IC50 values in the low micromolar range against several cancer cell lines, including H460 and MKN-45 . -

Structure-Activity Relationship (SAR) :

SAR studies revealed that introducing an aryl ring at specific positions significantly influenced the antibacterial properties of the derivatives. Compounds with higher lipophilicity exhibited better activity profiles against tested bacterial strains .

Analyse Chemischer Reaktionen

Synthetic Routes

The compound is primarily synthesized via two methods:

Pfitzinger Reaction

This method involves condensation of isatin with 4-aminoacetophenone under alkaline conditions:

textIsatin + 4-Aminoacetophenone → 2-(4-Aminophenyl)quinoline-4-carboxylic acid

Conditions : Aqueous KOH in ethanol at 100°C.

Yield : Up to 99% .

Doebner Reaction

An alternative route uses aniline, 2-nitrobenzaldehyde, and pyruvic acid with trifluoroacetic acid (TFA) or acetic acid as a catalyst:

textAniline + 2-Nitrobenzaldehyde + Pyruvic Acid → Intermediate → this compound

Conditions : Ethanol or acetic acid solvent, reflux.

Yield : 68% after recrystallization .

Amidation

The carboxylic acid group undergoes amidation via acyl chloride intermediates:

textCarboxylic Acid + SOCl₂ → Acyl Chloride + Amine → Amide

Example : Reaction with N,N-dimethylpropylamine yields N-(3-(dimethylamino)propyl)-2-(2-nitrophenyl)quinoline-4-carboxamide (86% yield) .

Reduction and Acylation

The nitro group in intermediates is reduced to an amine, followed by acylation:

text2-(2-Nitrophenyl)quinoline-4-carboxylic Acid → Reduction → 2-(2-Aminophenyl)quinoline-4-carboxylic Acid → Acylation → Amide Derivatives

Catalyst : Pd/C with hydrazine hydrate .

Esterification

The carboxylic acid forms esters under standard esterification conditions (e.g., methanol/H₂SO₄), though specific data for this compound requires extrapolation from analogous quinoline systems.

Biological Activity Modifications

Derivatives exhibit enhanced antibacterial and HDAC inhibitory activity:

Antibacterial Derivatives

| Compound | Activity (MIC, μg/mL) | Target Bacteria |

|---|---|---|

| 5a-4 | 8.0 | S. aureus, B. subtilis |

| 5a-7 | 16.0 | E. coli |

| 5b-1 | 32.0 | MRSA |

Derivatives with higher lipophilicity (LogP >2.0) show improved activity .

HDAC Inhibition

The 2-phenylquinoline-4-carboxylic acid scaffold selectively inhibits HDAC3 (IC₅₀ = 0.28 μM) via zinc-binding interactions, demonstrating anticancer potential .

Mechanistic Insights

-

HDAC Binding : The carboxylic acid and quinoline nitrogen coordinate with Zn²⁺ in HDAC’s active site, while the 4-aminophenyl group enhances hydrogen bonding .

-

Antibacterial Action : Derivatives disrupt bacterial cell membranes via hydrophobic interactions, modulated by substituent polarity .

Reaction Optimization Data

| Parameter | Pfitzinger Reaction | Doebner Reaction | Catalytic Method |

|---|---|---|---|

| Temperature (°C) | 100 | 80–100 | 80 |

| Catalyst | KOH | TFA/AcOH | Fe₃O₄ Nanoparticles |

| Yield (%) | 99 | 68 | 85–90 |

| Reaction Time (h) | 2–4 | 12 | 0.5–1 |

Eigenschaften

IUPAC Name |

2-(4-aminophenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c17-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)18-15/h1-9H,17H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOZPCKKENHWOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94205-62-6 | |

| Record name | 94205-62-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.